Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate is a chemical compound with the CAS Number: 25693-41-8 . It has a molecular weight of 253.26 . The IUPAC name for this compound is ethyl 2-(4-morpholinyl)-4-oxo-1,4-dihydro-5-pyrimidinecarboxylate .
Molecular Structure Analysis
The InChI code for Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate is 1S/C11H15N3O4/c1-2-18-10(16)8-7-12-11(13-9(8)15)14-3-5-17-6-4-14/h7H,2-6H2,1H3,(H,12,13,15) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate is a white or off-white powder. Its molecular formula is C11H15N3O4 .Scientific Research Applications
Synthesis and Antibacterial Agents
Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate has been utilized in the synthesis of novel chemical compounds. For instance, it has been involved in ultrasound-promoted reactions leading to the formation of 2-chloroquinolin-4-pyrimidine carboxylate derivatives. These compounds were further screened for their antibacterial activity against various Gram-positive and Gram-negative bacteria, displaying moderate activity (Balaji et al., 2013).
Chemical Synthesis and Characterization
In chemical synthesis, this compound has been used to produce a new dihydrotetrazolopyrimidine derivative, characterized by spectroscopic evidence using techniques like FTIR, HRESI-MS, 1H and 13C-NMR, and 2D NMR (Suwito et al., 2018).
Biological Activities and Drug Interactions
Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate has also been studied in the context of its biological activities. For example, copper(II) complexes containing this compound as a ligand have been synthesized and characterized. These complexes have shown potential in various biological activities such as antioxidant, DNA interaction, inhibition of VEGFR2 kinase and topoisomerase I, and cytotoxic activities against several cancer cell lines (Haleel et al., 2016).
Antioxidant Agents
Additionally, this compound has been part of the synthesis of novel derivatives with promising antioxidant activities. A study synthesized ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate derivatives and evaluated their antioxidant activity, with some derivatives showing significant results (Asha et al., 2009).
properties
IUPAC Name |
ethyl 2-morpholin-4-yl-6-oxo-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4/c1-2-18-10(16)8-7-12-11(13-9(8)15)14-3-5-17-6-4-14/h7H,2-6H2,1H3,(H,12,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUWSURXCRLIMJE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(NC1=O)N2CCOCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80349843 |
Source
|
Record name | Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80349843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate | |
CAS RN |
25693-41-8 |
Source
|
Record name | Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80349843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.